molecular formula C23H21Cl2FN6O2 B8819731 Capmatinib Hydrochloride CAS No. 1865733-40-9

Capmatinib Hydrochloride

Cat. No.: B8819731
CAS No.: 1865733-40-9
M. Wt: 503.4 g/mol
InChI Key: COWBUPJEEDYWKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Capmatinib Hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthetic route typically involves the following steps:

  • Formation of the imidazo[1,2-b][1,2,4]triazin-2-yl core.
  • Introduction of the quinolin-6-ylmethyl group.
  • Addition of the 2-fluoro-N-methylbenzamide moiety.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Capmatinib Hydrochloride undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Capmatinib Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Capmatinib Hydrochloride exerts its effects by inhibiting the c-Met receptor tyrosine kinase. This inhibition blocks the signaling cascades involved in cell proliferation, survival, and migration. The primary molecular targets include the STAT3, PI3K/AKT, and RAS/MAPK pathways . By blocking these pathways, this compound effectively slows down or stops the growth of cancer cells .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its high selectivity for the MET receptor tyrosine kinase, making it particularly effective for cancers with MET exon 14 skipping mutations. Its specificity reduces off-target effects and enhances its therapeutic efficacy compared to other multi-targeted kinase inhibitors .

Properties

CAS No.

1865733-40-9

Molecular Formula

C23H21Cl2FN6O2

Molecular Weight

503.4 g/mol

IUPAC Name

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrate;dihydrochloride

InChI

InChI=1S/C23H17FN6O.2ClH.H2O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H;1H2

InChI Key

COWBUPJEEDYWKD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.O.Cl.Cl

Origin of Product

United States

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